molecular formula C12H21NO3 B7683384 rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate

rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate

Cat. No. B7683384
M. Wt: 227.30 g/mol
InChI Key: WFKBTVBJRXEGPV-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate is a chemical compound that has been widely studied due to its potential applications in the field of scientific research. This compound, also known as CBR-5884, has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the brain and other tissues. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in the development of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
Rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of cell signaling pathways, and the inhibition of cell proliferation. In addition, this compound has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate in laboratory experiments is its high potency and specificity. This compound has been shown to have a strong effect on GSK-3β activity, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound is its relatively high cost, which may make it less accessible to researchers with limited funding.

Future Directions

There are several potential future directions for research on rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate. One area of interest is the development of more potent and selective inhibitors of GSK-3β, which could have important implications for the treatment of neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways and cellular processes. Finally, there is a need for more research on the potential side effects and toxicity of this compound, particularly in the context of long-term use.

Synthesis Methods

The synthesis of rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with 2-methylcyclopentanone in the presence of a catalyst such as trifluoroacetic acid. This reaction results in the formation of the desired compound, which can then be purified and characterized using a variety of analytical techniques.

Scientific Research Applications

Rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate has been used in a variety of scientific research applications, including studies of neurological disorders and cancer. In particular, this compound has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-9-6-5-7-12(9,4)8-14/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKBTVBJRXEGPV-SKDRFNHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-tert-butyl N-[(1R,2R)-2-formyl-2-methylcyclopentyl]carbamate

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